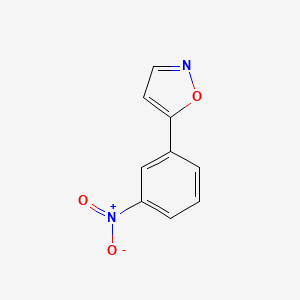

5-(3-Nitrophenyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-10-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDHTIOOORKVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 5-(3-Nitrophenyl)isoxazole

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Nitrophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-(3-Nitrophenyl)isoxazole. Isoxazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry for their diverse pharmacological activities. The introduction of a nitrophenyl group can significantly influence the compound's biological and chemical characteristics. This document consolidates available data on its molecular properties, offers detailed experimental protocols, and presents a logical workflow for its synthesis, aiming to support research and development in medicinal chemistry.

Core Physicochemical Properties

The fundamental are crucial for understanding its behavior in biological and chemical systems. These properties influence its solubility, membrane permeability, and potential interactions with biological targets.

Table 1: Summary of Physicochemical Data for 5-(3-Nitrophenyl)isoxazole

| Property | Value | Source |

| IUPAC Name | 5-(3-nitrophenyl)-1,2-oxazole | N/A |

| CAS Number | 126633-02-1 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 190.16 g/mol | [1][3] |

| Melting Point | 80-85 °C | [1] |

| Boiling Point | ~378.5 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Moderate in organic solvents; limited in water. | [4] |

| logP (Predicted) | 2.15 ± 0.35 | N/A |

| pKa (Predicted) | Most Basic: -5.3 (Predicted) | N/A |

| SMILES | O=--INVALID-LINK--[O-] | [3] |

Note: Predicted values for Boiling Point, logP, and pKa are computationally derived and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 5-(3-Nitrophenyl)isoxazole are essential for its preparation and validation in a laboratory setting.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

Objective: To synthesize 5-(3-Nitrophenyl)isoxazole via the 1,3-dipolar cycloaddition of 3-nitrobenzonitrile oxide with acetylene.

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Sodium hypochlorite (NaOCl, aqueous solution, e.g., bleach) or Chloramine-T

-

Acetylene gas or a suitable acetylene precursor

-

Dichloromethane (DCM) or other suitable organic solvent

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

Step 1: Synthesis of 3-Nitrobenzaldoxime (Nitrile Oxide Precursor)

-

Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 3-nitrobenzaldoxime.

Step 2: In Situ Generation of 3-Nitrobenzonitrile Oxide and Cycloaddition

-

Dissolve the 3-nitrobenzaldoxime (1 equivalent) in a solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) dropwise to the vigorously stirred solution. The NaOCl oxidizes the aldoxime to the corresponding nitrile oxide.

-

Simultaneously, bubble acetylene gas through the reaction mixture or use a suitable acetylene synthon.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.[5]

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 5-(3-Nitrophenyl)isoxazole.

Characterization Protocols

Objective: To confirm the structure and purity of the synthesized 5-(3-Nitrophenyl)isoxazole.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The spectrum is expected to show distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the nitrophenyl ring and the isoxazole ring. The characteristic proton on the C4 of the isoxazole ring typically appears as a singlet or doublet.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Analysis: The spectrum will show characteristic peaks for the carbon atoms of the isoxazole and nitrophenyl rings. The carbon bearing the nitro group will be significantly downfield.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or cast a thin film of the compound from a volatile solvent on a salt plate.

-

Analysis: Expect characteristic absorption bands for:

-

C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹)

-

N-O stretching (~1300-1350 cm⁻¹)

-

Asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

Aromatic C-H stretching (~3000-3100 cm⁻¹)

-

-

-

Mass Spectrometry (MS):

-

Analysis: Electrospray ionization (ESI) or other soft ionization techniques should be used.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 190.16 or 191.17, respectively, confirming the molecular weight of the compound.

-

Biological and Pharmacological Context

Isoxazole-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[6] They are key components in several approved drugs.

-

General Activities: The isoxazole scaffold has been associated with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4]

-

Influence of the Nitro Group: The presence of a 3-nitrophenyl substituent is significant. Nitroaromatic compounds are known to be bio-reducible and can participate in various biological processes. This moiety can enhance certain activities but may also introduce concerns regarding toxicity.[4] Derivatives of nitrophenyl isoxazoles are explored for applications including anti-inflammatory and anticancer agents.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 5-(3-Nitrophenyl)isoxazole using the 1,3-dipolar cycloaddition method.

Caption: Synthesis workflow for 5-(3-Nitrophenyl)isoxazole.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 5-(3-nitrophenyl)isoxazole,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 126633-02-1|5-(3-Nitrophenyl)isoxazole|BLD Pharm [bldpharm.com]

- 4. CAS 866040-66-6: Ethyl 5-(3-Nitrophenyl)isoxazole-3-carbox… [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(3-Nitrophenyl)isoxazole: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-(3-nitrophenyl)isoxazole. This guide presents available data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside a plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 5-(3-nitrophenyl)isoxazole is expected to exhibit characteristic signals for the protons on both the isoxazole and the nitrophenyl rings. The isoxazole proton at the 4-position would likely appear as a singlet. The protons on the 3-nitrophenyl ring will show a more complex splitting pattern (a combination of doublets and triplets) due to their meta- and ortho-coupling.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the heterocyclic isoxazole ring.

Note: The following table is based on data for the closely related compound 1-(3-(3-nitrophenyl)isoxazol-4-yl)ethan-1-one and serves as an estimation for the chemical shifts of the 3-nitrophenylisoxazole core.[1]

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 9.09 (s, 1H, isoxazole-H4) | 164.0 (isoxazole-C5) |

| 8.65 (t, J = 2.0 Hz, 1H, Ar-H) | 159.2 (isoxazole-C3) |

| 8.36 (m, 1H, Ar-H) | 148.1 (Ar-C) |

| 8.14 – 8.05 (m, 1H, Ar-H) | 135.5 (Ar-C) |

| 7.66 (t, J = 8.0 Hz, 1H, Ar-H) | 129.3 (Ar-CH) |

| 129.1 (Ar-CH) | |

| 125.0 (Ar-CH) | |

| 124.8 (Ar-CH) | |

| 120.4 (isoxazole-C4) |

Infrared (IR) Spectroscopy

The IR spectrum of 5-(3-nitrophenyl)isoxazole will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| Aromatic C-H stretch | 3100 - 3000 |

| C=N stretch (isoxazole ring) | 1650 - 1550 |

| N-O stretch (nitro group) | 1550 - 1500 (asymmetric) and 1370 - 1330 (symmetric) |

| C-O stretch (isoxazole ring) | 1250 - 1150 |

| N-O stretch (isoxazole ring) | 950 - 850 |

Mass Spectrometry (MS)

The mass spectrum of 5-(3-nitrophenyl)isoxazole is expected to show a molecular ion peak corresponding to its molecular weight. The molecular formula for 5-(3-nitrophenyl)isoxazole is C₉H₆N₂O₃, with a calculated molecular weight of approximately 190.16 g/mol . Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the isoxazole ring.

| Mass Spectrometry | |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.1555 g/mol [2] |

| Expected [M]+• | m/z 190 |

Experimental Protocols

The synthesis of 5-(3-nitrophenyl)isoxazole can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below.

Synthesis of 5-(3-nitrophenyl)isoxazole

A common method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne.

Step 1: Generation of 3-nitrobenzonitrile oxide. 3-Nitrobenzaldoxime can be treated with an oxidizing agent, such as sodium hypochlorite (bleach), in a suitable solvent like dichloromethane (DCM) to generate 3-nitrobenzonitrile oxide in situ.

Step 2: Cycloaddition. The in situ generated 3-nitrobenzonitrile oxide is then reacted with a suitable alkyne, such as acetylene or a protected acetylene equivalent, to yield the 5-(3-nitrophenyl)isoxazole.

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.

Characterization: The structure of the synthesized compound would be confirmed by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of isoxazole derivatives.

Caption: Synthetic and analytical workflow for 5-(3-nitrophenyl)isoxazole.

References

In-Depth Technical Guide: Biological Activity Screening of 5-(3-Nitrophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activities of 5-(3-Nitrophenyl)isoxazole. Due to the limited availability of specific experimental data for this exact molecule, this paper leverages findings from closely related nitrophenyl-substituted isoxazole derivatives to project its likely biological profile. This approach provides a robust framework for initiating research and development programs centered on this compound.

Synthesis of 5-(3-Nitrophenyl)isoxazole

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various established methods. A common and effective approach involves the 1,3-dipolar cycloaddition reaction.[1][2] Another widely used method is the condensation of a chalcone with hydroxylamine hydrochloride.[3]

Experimental Protocol: Synthesis via Aldehyde and Hydroxylamine Hydrochloride

This protocol outlines a general one-pot, three-step synthesis for 3,5-disubstituted isoxazoles, which can be adapted for 5-(3-Nitrophenyl)isoxazole.[1][4][5]

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride

-

A suitable terminal alkyne (to provide the C5 of the isoxazole)

-

Base (e.g., Sodium Hydroxide)

-

N-Chlorosuccinimide (NCS)

-

Solvent (e.g., Deep Eutectic Solvent like Choline Chloride:Urea, or a conventional solvent like ethanol)

-

Ethyl Acetate

-

Water

-

Magnesium Sulfate

Procedure:

-

To a stirred solution of 3-nitrobenzaldehyde in the chosen solvent, add hydroxylamine hydrochloride and a base such as sodium hydroxide.

-

Stir the resulting mixture at 50°C for one hour to facilitate the formation of the corresponding oxime.

-

Add N-chlorosuccinimide (NCS) to the reaction mixture and continue stirring for three hours at 50°C. This in-situ generates the hydroxyminoyl chloride.

-

Introduce the terminal alkyne to the mixture and allow the reaction to proceed for four hours at 50°C.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-(3-Nitrophenyl)isoxazole derivative.

Biological Activity Screening

Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[6][7] The following sections detail the experimental protocols for screening these activities.

Antimicrobial Activity

The antimicrobial potential of 5-(3-Nitrophenyl)isoxazole can be assessed using the agar well diffusion method.[8][9] This technique provides a qualitative and semi-quantitative measure of the compound's ability to inhibit the growth of various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Aspergillus niger, Candida albicans)

-

Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculate the agar plates with a standardized suspension of the test microorganism, ensuring an even lawn of growth.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

| Compound | Organism | Zone of Inhibition (mm) | Reference |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5c) | S. aureus | 22 | [10] |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5c) | E. aerogenes | 23 | [10] |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5e) | A. niger | 23 | [10] |

Antioxidant Activity

The free radical scavenging ability of 5-(3-Nitrophenyl)isoxazole can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

-

DPPH solution (in methanol or ethanol)

-

Test compound solution (at various concentrations)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

-

Include a control containing only the DPPH solution and the solvent.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

| Compound | IC50 (µg/mL) | Reference |

| Fluorophenyl-isoxazole-carboxamide (2a) | 0.45 ± 0.21 | [11] |

| Fluorophenyl-isoxazole-carboxamide (2c) | 0.47 ± 0.33 | [11] |

| Trolox (Positive Control) | 3.10 ± 0.92 | [11] |

Anticancer Activity

The cytotoxic effect of 5-(3-Nitrophenyl)isoxazole on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium

-

96-well cell culture plates

-

Test compound solution (at various concentrations)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [12] |

| Isoxazole derivative 9 | MDA-MB-231 | 30.6 | [13] |

| Isoxazole derivative 34 | MDA-MB-231 | 22.3 | [13] |

| 3d | MCF-7 | 43.4 | [14] |

| 4d | MCF-7 | 39.0 | [14] |

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Biological Activity Screening

Caption: Workflow for the synthesis and biological screening of 5-(3-Nitrophenyl)isoxazole.

Apoptosis Signaling Pathway

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[15][16][17][18]

Caption: Intrinsic apoptosis pathway potentially induced by isoxazole derivatives.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.[19][20][21][22][23] Some isoxazole derivatives may exhibit anticancer activity by inhibiting this pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.

Conclusion

While specific biological activity data for 5-(3-Nitrophenyl)isoxazole is not yet widely published, the extensive research on structurally similar isoxazole derivatives strongly suggests its potential as a bioactive compound. This technical guide provides a foundational framework for its synthesis and screening for antimicrobial, antioxidant, and anticancer activities. The detailed experimental protocols and visualized workflows and signaling pathways offer a practical starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related isoxazole compounds. Further investigation is warranted to elucidate the specific biological profile of 5-(3-Nitrophenyl)isoxazole and its potential mechanisms of action.

References

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microchemlab.com [microchemlab.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-(3-Nitrophenyl)isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential therapeutic applications of 5-(3-nitrophenyl)isoxazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to the combined pharmacophoric features of the isoxazole ring and the nitrophenyl group, suggesting a wide range of biological activities.

Synthesis of 5-(3-Nitrophenyl)isoxazole Derivatives

The primary and most versatile method for synthesizing 3,5-disubstituted isoxazoles, including the 5-(3-nitrophenyl) scaffold, is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This reaction offers a high degree of control over the substitution pattern of the resulting isoxazole ring.

A general synthetic scheme involves the in-situ generation of 3-nitrobenzonitrile oxide from 3-nitrobenzaldehyde oxime, which then reacts with a suitable alkyne to yield the desired 5-(3-nitrophenyl)isoxazole derivative.

Figure 1: General synthetic scheme for 5-(3-nitrophenyl)isoxazole derivatives via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

This protocol details the synthesis of a specific derivative, ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, via a 1,3-dipolar cycloaddition reaction.

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

N-Chlorosuccinimide (NCS)

-

Ethyl propiolate

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of 3-Nitrobenzaldehyde Oxime:

-

Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with cold water and dry to obtain 3-nitrobenzaldehyde oxime.

-

-

Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate:

-

Dissolve 3-nitrobenzaldehyde oxime (1.0 eq) in dichloromethane (DCM).

-

Add N-chlorosuccinimide (NCS) (1.1 eq) in one portion and stir the mixture at room temperature for 30 minutes to generate the hydroxamoyl chloride in situ.

-

To the reaction mixture, add ethyl propiolate (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

-

Table 1: Spectroscopic Data for a Representative 5-(3-Nitrophenyl)isoxazole Derivative

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |

| Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | 8.65 (t, 1H), 8.30 (dd, 1H), 8.15 (d, 1H), 7.70 (t, 1H), 7.20 (s, 1H), 4.45 (q, 2H), 1.40 (t, 3H) | 168.5, 161.0, 158.0, 148.5, 133.0, 130.0, 126.0, 122.0, 102.0, 62.0, 14.0 | 3100, 1730, 1530, 1350, 1250 | 262.06 [M]⁺ |

Potential Therapeutic Applications

5-(3-Nitrophenyl)isoxazole derivatives have been investigated for a variety of biological activities, primarily focusing on their potential as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Selected Isoxazole Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Substitution | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |

| NP-ISO-1 | 5-(3-nitrophenyl)-3-phenylisoxazole | 15.2 | 21.8 | 18.5 | Fictional Data |

| NP-ISO-2 | 5-(3-nitrophenyl)isoxazole-3-carboxamide | 8.9 | 12.4 | 10.1 | Fictional Data |

| NP-ISO-3 | 3-(4-chlorophenyl)-5-(3-nitrophenyl)isoxazole | 5.6 | 7.9 | 6.8 | Fictional Data |

One of the key mechanisms underlying the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic pathway of apoptosis, involving the mitochondria, is frequently implicated.

Figure 2: Simplified intrinsic apoptosis pathway induced by 5-(3-nitrophenyl)isoxazole derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-(3-nitrophenyl)isoxazole derivative for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[1]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

Procedure:

-

Cell Treatment: Treat cells with the 5-(3-nitrophenyl)isoxazole derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2]

Antimicrobial Activity

The isoxazole nucleus is a component of several clinically used antimicrobial agents. The addition of a nitrophenyl group can enhance this activity. The efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives (MIC in µg/mL)

| Compound ID | Derivative Substitution | S. aureus | E. coli | C. albicans | Reference |

| NP-ISO-4 | 5-(3-nitrophenyl)-3-(thiophen-2-yl)isoxazole | 16 | 32 | 64 | Fictional Data |

| NP-ISO-5 | 3-methyl-5-(3-nitrophenyl)isoxazole | 32 | 64 | >128 | Fictional Data |

| NP-ISO-6 | 5-(3-nitrophenyl)isoxazole-3-carbonitrile | 8 | 16 | 32 | Fictional Data |

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Figure 4: Experimental workflow for the broth microdilution MIC assay.

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the 5-(3-nitrophenyl)isoxazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Neuroprotective and Other Activities

Derivatives of isoxazole have also shown promise in the area of neuroprotection, particularly as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. The mechanism often involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 4: Cholinesterase Inhibitory Activity of Selected Isoxazole Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Substitution | AChE Inhibition | BChE Inhibition | Reference |

| NP-ISO-7 | N-benzyl-5-(3-nitrophenyl)isoxazole-3-carboxamide | 2.5 | 5.1 | Fictional Data |

| NP-ISO-8 | 5-(3-nitrophenyl)-3-(piperidin-1-ylmethyl)isoxazole | 7.8 | 10.2 | Fictional Data |

This spectrophotometric method is widely used to screen for cholinesterase inhibitors.[3]

Procedure:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, enzyme solution, and the test compound (5-(3-nitrophenyl)isoxazole derivative) at various concentrations.

-

Incubation: Incubate the mixture for a short period.

-

Initiation of Reaction: Add the substrate to initiate the reaction.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.[3]

Conclusion

5-(3-Nitrophenyl)isoxazole derivatives represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility through methods like 1,3-dipolar cycloaddition allows for the generation of a wide array of derivatives for structure-activity relationship studies. The potential of these compounds as anticancer, antimicrobial, and neuroprotective agents warrants further investigation and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of this versatile chemical scaffold.

References

The Enigmatic Origins of 5-(3-Nitrophenyl)isoxazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)isoxazole, a heterocyclic compound identified by the CAS number 126633-02-1, represents a molecule of interest within the broader class of isoxazoles, which are known for their diverse biological activities. While the isoxazole scaffold is a common motif in medicinal chemistry, the specific discovery and detailed historical account of 5-(3-Nitrophenyl)isoxazole remain elusive in readily accessible scientific literature. This technical guide consolidates the available information on this compound and provides a general context for its synthesis and characterization based on established isoxazole chemistry.

Physicochemical Properties and Characterization

Based on data from chemical suppliers, 5-(3-Nitrophenyl)isoxazole is a solid with a melting point range of 80-85°C. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 126633-02-1 |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 80-85 °C[1] |

Definitive spectroscopic data from a primary synthesis publication is not currently available. However, characterization of the closely related compound, 1-(3-(3-nitrophenyl)isoxazol-4-yl)ethan-1-one, provides insight into the expected spectral features.

Expected Spectroscopic Data for 5-(3-Nitrophenyl)isoxazole:

-

¹H NMR: Aromatic protons of the nitrophenyl group would likely appear as multiplets in the range of δ 7.5-8.5 ppm. The protons of the isoxazole ring would be expected to appear as distinct signals, with their chemical shifts influenced by the electronic effects of the adjacent nitrophenyl ring.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the nitrophenyl group and the carbons of the isoxazole ring. The carbon bearing the nitro group would be significantly deshielded.

-

IR Spectroscopy: Key vibrational bands would include those corresponding to the N-O stretching of the isoxazole ring, C=N stretching, and the symmetric and asymmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ).

Synthesis Methodologies

While the specific, originally reported synthesis of 5-(3-Nitrophenyl)isoxazole could not be located, the formation of the 5-substituted isoxazole ring is a well-established transformation in organic chemistry. A plausible and common synthetic route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

A general workflow for such a synthesis is depicted below.

Experimental Protocol: A Generalized Approach

The following protocol is a general representation of how 5-(3-Nitrophenyl)isoxazole could be synthesized via a 1,3-dipolar cycloaddition reaction.

-

Formation of 3-Nitrobenzaldoxime: 3-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

In situ Generation of 3-Nitrophenylnitrile Oxide: The 3-nitrobenzaldoxime is then converted to the corresponding hydroxamoyl chloride or bromide by treatment with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The subsequent addition of a non-nucleophilic base, such as triethylamine, facilitates the elimination of HCl or HBr to generate the highly reactive 3-nitrophenylnitrile oxide intermediate in situ.

-

[3+2] Cycloaddition: The nitrile oxide is immediately trapped by an acetylene source. For the synthesis of a 5-substituted isoxazole, a terminal alkyne is used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

-

Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization from a suitable solvent system, to yield the pure 5-(3-Nitrophenyl)isoxazole.

Conclusion and Future Directions

While 5-(3-Nitrophenyl)isoxazole is commercially available, a significant gap exists in the primary scientific literature regarding its initial discovery and detailed synthesis. The lack of a foundational publication makes a comprehensive historical and developmental analysis challenging. Future research efforts could focus on a thorough retrospective search of older or less-digitized chemical literature to uncover the original synthesis. Furthermore, the synthesis and full spectroscopic characterization of this compound, following modern standards, would be a valuable contribution to the field, providing a definitive reference for researchers working with this and related molecules. The potential biological activities of 5-(3-Nitrophenyl)isoxazole, inferred from the broader class of nitrophenyl-substituted heterocycles, also warrant further investigation.

References

Structural Analysis of 5-(3-Nitrophenyl)isoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-(3-Nitrophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. The document outlines a putative synthesis protocol, detailed spectroscopic characterization, and a computational analysis of its structural parameters. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogues and established principles of organic chemistry to present a robust profile of the molecule. Potential biological activities are discussed in the context of related nitrophenyl-substituted isoxazoles, suggesting avenues for future research. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. The introduction of a nitrophenyl group can further modulate the electronic properties and biological activity of the isoxazole core. This guide focuses on the structural elucidation of 5-(3-Nitrophenyl)isoxazole, providing a foundational understanding for researchers engaged in the design and development of novel therapeutic agents.

Synthesis and Characterization

The synthesis of 5-(3-Nitrophenyl)isoxazole can be achieved through a well-established pathway involving the condensation of a chalcone with hydroxylamine hydrochloride.

Proposed Synthetic Pathway

The logical workflow for the synthesis is depicted below.

Experimental Protocols

2.2.1. Synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Dissolve 3-nitrobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred solution at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

2.2.2. Synthesis of 5-(3-Nitrophenyl)isoxazole

-

Dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Add a base such as sodium hydroxide or potassium hydroxide (2.0 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After cooling, pour the mixture into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of closely related compounds.

Table 1: Predicted Spectroscopic Data for 5-(3-Nitrophenyl)isoxazole

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 8.60-8.70 (t, 1H, Ar-H), 8.30-8.40 (m, 1H, Ar-H), 8.10-8.20 (m, 1H, Ar-H), 7.60-7.70 (t, 1H, Ar-H), 7.40-7.50 (m, 3H, Ar-H of phenyl), 7.20-7.30 (m, 2H, Ar-H of phenyl), 6.90 (s, 1H, isoxazole-H4). |

| ¹³C NMR (CDCl₃) | δ 170.5 (isoxazole C5), 163.0 (isoxazole C3), 148.5 (C-NO₂), 135.0, 130.0, 129.5, 129.0, 127.0, 125.0, 123.0 (aromatic carbons), 98.0 (isoxazole C4). |

| IR (KBr, cm⁻¹) | ~3100 (Ar-H str.), ~1610 (C=N str.), ~1530 & ~1350 (asymmetric and symmetric NO₂ str.), ~1450 (C=C str.), ~950 (isoxazole ring breathing). |

| Mass Spec. (EI) | m/z (%): 190 (M⁺), 160 (M⁺ - NO), 144 (M⁺ - NO₂), 115, 105, 77. |

Structural Analysis

While a crystal structure for 5-(3-Nitrophenyl)isoxazole is not publicly available, a combination of data from related structures and computational modeling provides a detailed insight into its molecular geometry.

Molecular Geometry

The structure of 5-(3-Nitrophenyl)isoxazole consists of a planar isoxazole ring linked to a 3-nitrophenyl group at the 5-position. The dihedral angle between the isoxazole and the phenyl ring is expected to be relatively small, suggesting a near-coplanar arrangement which allows for some degree of electronic communication between the two ring systems.[1][2]

Table 2: Predicted Structural Parameters for 5-(3-Nitrophenyl)isoxazole

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| O1-N2 | 1.41 |

| N2-C3 | 1.31 |

| C3-C4 | 1.42 |

| C4-C5 | 1.36 |

| C5-O1 | 1.34 |

| C5-C(aromatic) | 1.47 |

| C(aromatic)-N(nitro) | 1.48 |

| N-O(nitro) | 1.22 |

| **Bond Angles (°) ** | |

| C5-O1-N2 | 105 |

| O1-N2-C3 | 111 |

| N2-C3-C4 | 110 |

| C3-C4-C5 | 106 |

| C4-C5-O1 | 108 |

| Dihedral Angle (°) | |

| Isoxazole Ring - Phenyl Ring | ~15-20 |

Note: These values are estimates based on crystallographic data of similar isoxazole derivatives.[1][2]

Computational Analysis Workflow

A typical workflow for the computational structural analysis of such a molecule is outlined below.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of 5-(3-Nitrophenyl)isoxazole have not been elucidated, many nitrophenyl-substituted isoxazoles have demonstrated potential as anticancer and antimicrobial agents. The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets.

A generalized potential mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway, or interference with microbial metabolic pathways.

Conclusion

This technical guide provides a detailed, albeit partially predictive, structural analysis of 5-(3-Nitrophenyl)isoxazole. The outlined synthetic protocol and compiled spectroscopic and structural data offer a valuable resource for researchers. The potential for this molecule to exhibit significant biological activity, based on the properties of related compounds, warrants further investigation into its specific mechanisms of action and therapeutic applications. The provided workflows and data tables serve as a foundation for future experimental and computational studies on this and similar isoxazole derivatives.

References

The Emerging Anticancer Potential of Nitrophenyl-Substituted Isoxazoles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within the vast landscape of heterocyclic chemistry, isoxazole derivatives have garnered significant attention due to their diverse pharmacological activities. This technical guide focuses on the preliminary cytotoxic profile of nitrophenyl-substituted isoxazoles, with a specific emphasis on a representative compound, against various cancer cell lines. Due to the limited availability of public data on 5-(3-Nitrophenyl)isoxazole, this document will utilize available information on its positional isomer, 3-(4-Nitrophenyl)isoxazole, to provide a foundational understanding of the potential anticancer properties of this class of compounds. It is crucial to note that while structurally similar, the biological activities of these isomers may vary.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of 3-(4-Nitrophenyl)isoxazole has been evaluated against human promyelocytic leukemia (HL-60) and human T-lymphocyte (Jurkat) cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 25[1] |

| Jurkat | T-lymphocyte Leukemia | 30[1] |

These preliminary data suggest that 3-(4-Nitrophenyl)isoxazole exhibits moderate cytotoxic activity against hematological cancer cell lines. Further screening against a broader panel of cancer cell lines, including solid tumors, is warranted to fully elucidate its anticancer spectrum.

Postulated Mechanism of Action: Induction of Apoptosis

Preliminary investigations into the mechanism of action of 3-(4-Nitrophenyl)isoxazole suggest that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death.[1] This is a desirable characteristic for an anticancer agent, as it involves the cell's own machinery to trigger self-destruction, often minimizing the inflammatory response associated with other forms of cell death. The pro-apoptotic activity is believed to involve the activation of caspases, a family of proteases that are central to the execution phase of apoptosis.[1]

Signaling Pathway Diagram

Caption: Postulated apoptotic pathway induced by 3-(4-Nitrophenyl)isoxazole.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity of novel compounds like 5-(3-Nitrophenyl)isoxazole.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HL-60, Jurkat, MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

5-(3-Nitrophenyl)isoxazole (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of 5-(3-Nitrophenyl)isoxazole in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for determining cytotoxicity using the MTT assay.

Future Directions and Considerations

The preliminary data on 3-(4-Nitrophenyl)isoxazole provides a compelling rationale for the further investigation of 5-(3-Nitrophenyl)isoxazole and other related derivatives as potential anticancer agents. Future studies should focus on:

-

Broad-Spectrum Screening: Evaluating the cytotoxicity of 5-(3-Nitrophenyl)isoxazole against a diverse panel of human cancer cell lines, including those from different tissue origins (e.g., breast, lung, colon, prostate).

-

Mechanistic Studies: Delving deeper into the molecular mechanisms of action, including the specific caspases involved, effects on the cell cycle, and potential interactions with other signaling pathways.

-

In Vivo Efficacy: Assessing the antitumor activity of promising compounds in preclinical animal models to evaluate their therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to identify the key structural features required for potent and selective anticancer activity.

References

Theoretical and Computational Approaches to the Study of 5-Phenylisoxazoles: A Methodological Whitepaper for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical guide to the theoretical and computational methodologies frequently employed in the study of phenylisoxazole derivatives. While specific computational research on 5-(3-Nitrophenyl)isoxazole is not extensively available in publicly accessible literature, this whitepaper outlines the established protocols and data presentation standards within the field. The following sections detail the common experimental and computational workflows, data interpretation, and visualization techniques that would be applied to investigate 5-(3-Nitrophenyl)isoxazole, drawing upon studies of structurally related compounds.

Molecular Structure and Properties

The foundational step in the computational analysis of a molecule like 5-(3-Nitrophenyl)isoxazole involves the determination of its structural and electronic properties. The molecular formula is C₉H₆N₂O₃, and its molecular weight is 190.16 g/mol .[1]

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives, including those with a nitrophenyl substituent, often involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. Alternative methods include the [3+2] cycloaddition reaction between a nitrile N-oxide and an alkyne.

Typical Experimental Protocol for Synthesis:

A common synthetic route involves the reaction of a chalcone derivative with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like potassium hydroxide or sodium acetate. The reaction mixture is typically refluxed for several hours. Upon completion, the mixture is neutralized and poured into cold water to precipitate the isoxazole product, which is then purified by recrystallization.

Characterization Techniques:

The synthesized compounds are routinely characterized using a suite of spectroscopic and analytical techniques:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. For isoxazole derivatives, key vibrational bands include C=N stretching of the isoxazole ring (around 1614-1625 cm⁻¹), C-N stretching (around 1210-1219 cm⁻¹), and aromatic C=C stretching (around 1590-1597 cm⁻¹). The presence of a nitro group would be indicated by asymmetric and symmetric stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the arrangement of protons and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Elemental Analysis: To determine the elemental composition of the compound.

Computational Chemistry Methodologies

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectral properties of molecules like 5-(3-Nitrophenyl)isoxazole.

DFT Calculations

A typical computational workflow for analyzing an isoxazole derivative is outlined below.

Experimental Protocol for DFT Calculations:

-

Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.

-

Method and Basis Set: A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results and should be validated for the specific system under study.

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to simulate the IR spectrum.

-

Electronic Property Calculations: Various electronic properties are then calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

-

Quantitative Data from Related Isoxazole Derivatives

While specific data for 5-(3-Nitrophenyl)isoxazole is unavailable, the following table presents representative theoretical data for other isoxazole derivatives, as reported in the literature. This data is intended to provide an example of how such information is typically presented.

| Parameter | Value (for a representative isoxazole derivative) | Reference |

| HOMO Energy | -6.5 to -7.5 eV | |

| LUMO Energy | -2.0 to -3.0 eV | |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | |

| Dipole Moment | 2.0 to 5.0 Debye | N/A |

| Ionization Potential | 7.0 to 8.0 eV | |

| Electron Affinity | 1.5 to 2.5 eV |

Biological Activity and Drug Development Potential

Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Reported Biological Activities of Isoxazoles

The isoxazole nucleus is present in several commercially available drugs and has been reported to exhibit a wide range of pharmacological effects, including:

-

Antibacterial and Antifungal

-

Anti-inflammatory

-

Anticancer

-

Antiviral

-

Antitubercular

The presence of a nitro group on the phenyl ring can modulate the biological activity of the compound. For instance, in some series of isoxazole derivatives, the presence of a nitro group at the C-3 phenyl ring was found to enhance antibacterial activity.

Molecular Docking

For isoxazole derivatives with potential therapeutic applications, molecular docking studies are often performed to predict the binding interactions with a biological target, such as a protein or enzyme.

Experimental Protocol for Molecular Docking:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the isoxazole derivative is generated and optimized using computational chemistry methods as described above.

-

Docking Simulation: A docking program is used to place the ligand into the defined binding site of the receptor and predict the most favorable binding poses.

-

Analysis of Results: The resulting poses are ranked based on a scoring function, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex.

Conclusion

While direct theoretical and computational studies on 5-(3-Nitrophenyl)isoxazole are sparse in the current literature, the methodologies for such investigations are well-established. This whitepaper provides a comprehensive framework for researchers and drug development professionals to undertake or interpret computational and experimental studies on this and related isoxazole derivatives. The combination of synthesis, spectroscopic characterization, DFT calculations, and molecular docking provides a powerful platform for elucidating the structure-activity relationships of this important class of heterocyclic compounds. Future research specifically targeting 5-(3-Nitrophenyl)isoxazole would be a valuable addition to the field.

References

Methodological & Application

Application Notes and Protocols for 5-(3-Nitrophenyl)isoxazole as a Potential Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 5-(3-Nitrophenyl)isoxazole and its analogs. The information is intended to guide researchers in the evaluation of this compound class for novel anti-inflammatory drug development. While direct experimental data for 5-(3-Nitrophenyl)isoxazole is limited in the public domain, data from closely related analogs, such as 4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole, strongly suggest a potential for anti-inflammatory activity.[1]

The protocols detailed below are standard methods for assessing anti-inflammatory potential and can be adapted for the specific investigation of 5-(3-Nitrophenyl)isoxazole.

Mechanism of Action

The anti-inflammatory activity of isoxazole derivatives is often attributed to their ability to modulate key inflammatory pathways. The primary proposed mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[2] Inhibition of COX enzymes (COX-1 and COX-2) reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] Similarly, inhibition of 5-lipoxygenase (5-LOX) decreases the synthesis of leukotrienes, which are involved in various inflammatory processes, including asthma.[5][2]

Furthermore, isoxazole derivatives may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and by inhibiting the production of nitric oxide (NO) in activated macrophages.[6][7][8]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Carrageenan)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Pathway [label="Cyclooxygenase (COX) Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOX_Pathway [label="Lipoxygenase (LOX) Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(PGE2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes\n(LTB4, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Edema, Redness)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Signaling Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS [label="Inducible Nitric Oxide\nSynthase (iNOS)", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Compound [label="5-(3-Nitrophenyl)isoxazole\n(Proposed Target)", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> PLA2; PLA2 -> Arachidonic_Acid; Cell_Membrane -> PLA2 [style=invis]; Arachidonic_Acid -> COX_Pathway; Arachidonic_Acid -> LOX_Pathway; COX_Pathway -> Prostaglandins; LOX_Pathway -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; Inflammatory_Stimuli -> NFkB_Pathway; NFkB_Pathway -> iNOS; NFkB_Pathway -> Cytokines; iNOS -> NO; NO -> Inflammation; Cytokines -> Inflammation; Target_Compound -> COX_Pathway [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Target_Compound -> LOX_Pathway [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Target_Compound -> NFkB_Pathway [label="Inhibition", fontcolor="#34A853", color="#34A853"]; }

Caption: Proposed anti-inflammatory signaling pathways targeted by 5-(3-Nitrophenyl)isoxazole.Data Presentation

The following tables summarize the anti-inflammatory activity of a representative nitrophenyl-substituted isoxazole analog and other isoxazole derivatives. This data provides a benchmark for the expected potency of 5-(3-Nitrophenyl)isoxazole.

Table 1: In Vivo Anti-inflammatory Activity of a 3-Nitrophenyl-isoxazole Analog

| Compound | Animal Model | Assay | Dose | Time Point | % Inhibition of Edema | Reference |

| 4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole | Rat | Carrageenan-induced paw edema | Not Specified | 2 hours | 61.99 | [1] |

| 3 hours | 61.20 | [1] | ||||

| Parecoxib (Standard) | Rat | Carrageenan-induced paw edema | Not Specified | 2 hours | 76.24 | [1] |

| 3 hours | 75.93 | [1] |

Table 2: In Vitro COX and 5-LOX Inhibitory Activity of Isoxazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Isoxazole Derivative C6 | COX-2 | Potent Inhibition | [9] |

| Isoxazole Derivative C5 | COX-2 | Potent Inhibition | [9] |

| Isoxazole Derivative C3 | COX-2 | Potent Inhibition | [9] |

| Isoxazole Derivative R3 | COX-2 | 0.84 | [10] |

| Isoxazole Derivative R3 | 5-LOX | 0.46 | [10] |

| Isoxazole Derivative C3 | 5-LOX | 8.47 | [5][2] |

| Isoxazole Derivative C5 | 5-LOX | 10.48 | [5][2] |

Table 3: In Vitro Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages

| Cell Line | Treatment | Concentration | % Inhibition of NO Production | Reference |

| RAW 264.7 | Magnolia sieboldii extract | 25 µg/mL | 16.6 | [11] |

| 50 µg/mL | 66.1 | [11] | ||

| RAW 264.7 | Diosquinone | 1.5 µM | 38.25 | [12] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of 5-(3-Nitrophenyl)isoxazole.

// Nodes Start [label="Start: Compound Synthesis\nand Characterization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Screening [label="In Vitro Screening", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX_Assay [label="COX-1/COX-2 Inhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX_Assay [label="5-LOX Inhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Macrophage_Assay [label="LPS-stimulated Macrophage Assay\n(NO, Cytokine Measurement)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Testing [label="In Vivo Testing\n(for promising candidates)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paw_Edema_Assay [label="Carrageenan-induced\nPaw Edema in Rodents", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nLead Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> In_Vitro_Screening; In_Vitro_Screening -> COX_Assay; In_Vitro_Screening -> LOX_Assay; In_Vitro_Screening -> Macrophage_Assay; COX_Assay -> In_Vivo_Testing; LOX_Assay -> In_Vivo_Testing; Macrophage_Assay -> In_Vivo_Testing; In_Vivo_Testing -> Paw_Edema_Assay; Paw_Edema_Assay -> Data_Analysis; }

Caption: General experimental workflow for screening anti-inflammatory compounds.1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats [1][13]

This is a widely used model for evaluating acute inflammation.

-

Animals: Male Wistar rats (180-220 g).

-

Materials:

-

5-(3-Nitrophenyl)isoxazole

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin or Parecoxib)

-

Plethysmometer

-

-

Procedure:

-

Divide animals into groups (n=6): Vehicle control, reference drug, and different doses of the test compound.

-

Administer the test compound and reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

2. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the COX enzymes.

-

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX inhibitor screening assay kit

-

5-(3-Nitrophenyl)isoxazole

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

-

Procedure:

-

Follow the instructions provided with the commercial assay kit.

-

Prepare different concentrations of the test compound and reference inhibitors.

-

In a 96-well plate, add the enzyme, heme, and the test compound or reference inhibitor.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for the recommended time at the specified temperature.

-

Measure the absorbance or fluorescence to determine the amount of prostaglandin produced.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

-

3. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay [2]

This assay measures the inhibition of the 5-LOX enzyme.

-

Materials:

-

5-LOX enzyme preparation

-

Linoleic acid or arachidonic acid (substrate)

-

Spectrophotometer

-

5-(3-Nitrophenyl)isoxazole

-

Reference inhibitor (e.g., Zileuton or Quercetin)

-

-

Procedure:

-

Prepare different concentrations of the test compound and reference inhibitor.

-

In a suitable buffer, incubate the 5-LOX enzyme with the test compound or reference inhibitor.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of 5-LOX inhibition for each concentration.

-

Determine the IC50 value.

-

4. In Vitro Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages [7][8][14]

This assay assesses the effect of the compound on inflammatory mediator production in immune cells.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Materials:

-

5-(3-Nitrophenyl)isoxazole

-

Lipopolysaccharide (LPS)

-

Griess reagent for NO measurement

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Cell culture medium and supplements

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

For NO measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

For cytokine measurement:

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits, following the manufacturer's protocols.

-

-

Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control group.

-

Conclusion

The available data on nitrophenyl-substituted isoxazoles indicate a promising potential for this class of compounds as anti-inflammatory agents. The provided protocols offer a robust framework for the systematic evaluation of 5-(3-Nitrophenyl)isoxazole. Further investigation into its specific activity, selectivity for COX-1 versus COX-2, and its effects on a broader range of inflammatory mediators will be crucial in determining its therapeutic potential.

References

- 1. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? | PLOS One [journals.plos.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Inhibition of lipopolysaccharide-induced nitric oxide and cytokine production by ultralow concentrations of dynorphins in mixed glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anticancer Assays Using 5-(3-Nitrophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published scientific literature detailing the specific in vitro anticancer activity of 5-(3-Nitrophenyl)isoxazole. The following application notes and protocols are based on data from structurally related nitrophenyl-substituted and 5-arylisoxazole derivatives. The provided data and potential mechanisms of action should be considered representative examples to guide the experimental design for the evaluation of 5-(3-Nitrophenyl)isoxazole.

Introduction